![molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1](/img/structure/B1267543.png)
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a white to almost white solid that is soluble in methanol . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Hydrogenation of 3-Pyridinecarboxylic Acid to 3-Piperidinecarboxylic Acid
Reaction Conditions and Catalytic Systems
The foundational step in synthesizing 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves the hydrogenation of 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid. As detailed in patent CN102174011A, this process employs a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen (3–5 MPa) and elevated temperatures (80–100°C). The reaction proceeds in an aqueous medium, with catalyst loading optimized at 1–3% relative to the substrate mass. For example, a 100 kg batch of 3-pyridinecarboxylic acid requires 3 kg of 5% Pd/C, dissolved in 600 kg of water.
The hydrogenation occurs in two phases: an initial low-temperature phase (80–90°C) to initiate ring saturation, followed by a high-temperature phase (95–100°C) to ensure complete conversion. This dual-temperature approach minimizes side reactions such as over-hydrogenation or decarboxylation.
Yield and Scalability
Industrial-scale implementations report molar yields of 85–97% for 3-piperidinecarboxylic acid, depending on substrate purity and reaction duration. Post-hydrogenation workup involves vacuum distillation to remove water, followed by methanol-induced crystallization. The final product exhibits a melting point >300°C and >98% purity by HPLC.
Table 1: Hydrogenation Parameters for 3-Piperidinecarboxylic Acid Synthesis
Parameter | Value | Source |
---|---|---|
Catalyst | 5% Pd/C (1–3% loading) | |
Pressure | 3–5 MPa H₂ | |
Temperature | 80–100°C | |
Reaction Time | 6–9 hours | |
Yield | 85–97% |
Protection of 3-Piperidinecarboxylic Acid with Benzyl Chloroformate
Amine Functionalization Strategies
The introduction of the benzyloxycarbonyl (Cbz) group to 3-piperidinecarboxylic acid follows established carbamate-forming reactions. While the provided sources lack explicit details, standard protocols involve treating the amine with benzyl chloroformate in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10). Sodium bicarbonate or aqueous NaOH neutralizes the liberated HCl, driving the reaction to completion.
Optimization Considerations
Critical parameters for maximizing yield and purity include:
- Stoichiometry : A 1.1:1 molar ratio of benzyl chloroformate to 3-piperidinecarboxylic acid ensures complete amine protection while minimizing esterification of the carboxylic acid group.
- Temperature : Reactions conducted at 0–5°C reduce side products like N,N-dicarbamate formation.
- Workup : Extraction with ethyl acetate and subsequent silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates the target compound.
Industrial-Scale Production and Challenges
Catalytic Recycling and Cost Efficiency
Large-scale hydrogenation processes face catalyst recovery challenges. Patent CN102174011A notes that Pd/C catalysts are filtered and reused for up to five cycles without significant activity loss, reducing production costs by ~15%. However, catalyst poisoning by sulfur-containing impurities necessitates rigorous substrate purification.
Analytical Characterization
Structural Confirmation
Post-synthesis analysis includes:
- ¹H NMR : Peaks at δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, OCH₂Ph), and δ 3.80–3.20 (m, 4H, piperidine-H) confirm Cbz group incorporation.
- IR Spectroscopy : Stretches at 1700 cm⁻¹ (C=O, carbamate) and 1680 cm⁻¹ (C=O, carboxylic acid) validate functional groups.
Purity Assessment
HPLC with UV detection (λ = 254 nm) resolves this compound at 8.2 minutes (C18 column, acetonitrile/water 60:40). Residual solvents (methanol, dichloromethane) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is explored for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer.
- Antimicrobial Activity : Comparative studies have demonstrated that this compound exhibits moderate antibacterial properties against strains like Pseudomonas aeruginosa. The zone of inhibition measured was approximately 14 mm.
The compound's biological activity can be summarized as follows:
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential to inhibit certain enzymes linked to metabolic disorders |
Antimicrobial Properties | Moderate activity against bacterial strains |
Receptor Modulation | Possible applications in modulating receptor activity for therapeutic effects |
Study on Antimicrobial Activity
A comparative study involving various piperidine derivatives highlighted the antimicrobial efficacy of this compound. The results are summarized below:
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound A | 15 ± 1.0 | E. coli |
Compound B | 12 ± 0.5 | S. aureus |
This compound | 14 ± 0.8 | Pseudomonas aeruginosa |
This data suggests that the compound has potential as a candidate for further development in antimicrobial therapies.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its role as an intermediate facilitates the development of complex organic molecules used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active compound upon enzymatic cleavage of the benzyl group. The released active compound can then interact with its target proteins or enzymes, modulating their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is similar to other compounds that contain the benzyloxycarbonyl (Cbz) protecting group. Some similar compounds include:
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications.
Biological Activity
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS No. 78190-11-1) is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.293 g/mol
- InChI Key : FFLPIVZNYJKKDM-UHFFFAOYSA-N
This compound exhibits biological activity through several mechanisms:
- COX Inhibition : The compound is structurally similar to naproxen, a known COX-1 and COX-2 inhibitor, suggesting it may reduce inflammation by decreasing the production of prostaglandins and other inflammatory mediators through inhibition of the arachidonic acid pathway .
- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, influencing their catalytic activity. Notably, it can form hydrogen bonds with the active sites of enzymes, which may lead to either inhibition or activation depending on the context .
Cellular Effects
The compound has been shown to affect several cellular processes:
- Cell Signaling : It modulates pathways involving reactive oxygen species (ROS) and oxidative stress, impacting gene expression and cellular metabolism .
- Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cell function and survival.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects such as reduced oxidative stress and improved metabolic function.
- High Doses : Toxic effects including potential liver and kidney damage, underscoring the importance of dosage optimization in therapeutic contexts .
Metabolic Pathways
The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that can influence its biological activity and toxicity. Understanding these metabolic pathways is crucial for assessing the compound's therapeutic potential and safety profile .
Transport and Distribution
The transport mechanisms of this compound within cells involve specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization within tissues can significantly impact its biological activity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated COX-inhibitory activity similar to naproxen, leading to reduced inflammation in animal models. |
Study 2 | Investigated enzyme interactions; showed significant modulation of metabolic enzymes affecting lipid levels. |
Study 3 | Reported cellular effects related to oxidative stress modulation, indicating potential neuroprotective properties. |
Q & A
Q. What are the standard synthetic protocols for preparing 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid?
Basic
The synthesis typically involves protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. A common approach includes:
- Step 1 : Reacting 3-piperidinecarboxylic acid with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to introduce the Cbz group.
- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.
- Validation : Confirmation of structure using -NMR and IR spectroscopy to verify carbonyl (C=O) and carbamate (N–COO) functional groups .
Key Considerations : Reaction pH and temperature must be controlled to minimize side reactions like over-substitution or hydrolysis .
Q. How can researchers optimize enantiomeric purity in derivatives of this compound?
Advanced
Enantiomeric purity is critical for pharmacological studies. Strategies include:
- Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) with amylose-based columns and ethanol/n-hexane mobile phases to separate enantiomers.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like cyclization or functional group additions .
- Dynamic Kinetic Resolution : Combine racemization inhibitors (e.g., enzyme-mediated systems) with selective crystallization .
Data Analysis : Compare optical rotation values and chiral HPLC retention times against known standards .
Q. What analytical techniques are recommended for confirming structure and purity?
Basic
- Structural Confirmation :
- Purity Assessment :
Q. How should researchers reconcile conflicting storage recommendations (e.g., 2–8°C vs. –20°C)?
Advanced
Discrepancies in storage conditions arise from stability studies under varying parameters:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess thermal and hydrolytic stability. Monitor via HPLC for degradation products (e.g., free piperidine or benzyl alcohol).
- Recommendation : Store at –20°C for long-term stability if the compound shows sensitivity to hydrolysis; use 2–8°C for short-term storage if lyophilized and sealed under inert gas .
Q. What safety precautions are critical during handling?
Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant per GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant, H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What strategies enable regioselective functionalization of the piperidine ring?
Advanced
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., amides) to selectively functionalize the 3-position.
- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to direct electrophilic substitution to the nitrogen or adjacent carbons .
- Microwave-Assisted Synthesis : Enhance reaction specificity for 3-substitution under controlled temperature/pressure .
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78190-11-1 | |
Record name | 78190-11-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.